The synthesis of Aclatonium involves several chemical reactions, typically starting with naphthalene disulfonic acid. The process may include acylation reactions, where acyl chlorides are used to introduce acyl groups into the molecular structure.
One documented method involves the use of sodium borohydride for reduction reactions, alongside various solvents such as acetone and dichloromethane to facilitate the reaction environment. The optical purity of the final product is often confirmed using nuclear magnetic resonance spectroscopy, specifically NMR at 300 MHz, which provides insights into the molecular structure and purity of Aclatonium .
Aclatonium possesses a complex molecular structure characterized by its naphthalene backbone and sulfonic acid groups. The structural formula can be represented as follows:
This formula indicates the presence of two nitrogen atoms, four oxygen atoms, and two sulfur atoms within the molecule. The spatial arrangement of these atoms contributes to its biological activity as a muscarinic antagonist.
The molecular weight of Aclatonium is approximately 296.35 g/mol. Its structural configuration allows it to interact effectively with various muscarinic receptor subtypes, influencing neurotransmitter activity.
Aclatonium undergoes several key chemical reactions that are critical for its functionality as a pharmacological agent. These include:
These reactions are essential for optimizing the efficacy of Aclatonium in therapeutic applications.
Aclatonium acts primarily as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors without activating them, it inhibits the action of acetylcholine, leading to decreased parasympathetic nervous system activity. This mechanism is particularly useful in conditions where reduction of cholinergic signaling is desired, such as in certain gastrointestinal disorders or in managing secretory functions.
The binding affinity of Aclatonium varies across different muscarinic receptor subtypes, which can be quantified through concentration-response curves established in experimental assays .
Relevant data regarding its melting point and boiling point are crucial for handling and storage considerations.
Aclatonium has significant applications in scientific research, particularly in pharmacology and neurobiology. Its primary uses include:
Aclatonium napadisilate is synthesized through the quaternization of N,N-dimethylaminoethyl acrylate with alkyl bromides, followed by salt formation with 2-naphthalenesulfonic acid. This yields a quaternary ammonium compound structurally characterized by an ester-linked choline moiety and a lipophilic alkyl chain. Key synthetic steps involve:
Recent optimizations focus on green chemistry approaches:
Table 1: Synthetic Routes for Aclatonium Derivatives
Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Conventional Batch | 12 hours | 85 | 95 | Low equipment complexity |
Ionic Liquid | 2 hours | 92 | 98 | Solvent/catalyst recycling |
Flow Chemistry | 10 minutes | 93 | 99 | Scalability |
Aclatonium’s cholinergic activity arises from its hydrolysis to acetylcholine mimetics and fatty acids. Structural tuning targets:
Table 2: Impact of Structural Modifications on Receptor Binding
Modification | M2 EC50 (μM) | M3 EC50 (μM) | Nicotinic Activation | Hydrolysis Rate |
---|---|---|---|---|
Aclatonium (C12 ester) | 0.45 | 0.38 | None | High |
C14 Branched Ester | 1.20 | 0.08 | None | High |
C12 Amide | 5.60 | 4.90 | None | Low |
N-Methylpiperidinium Ester | 0.30 | 0.25 | 30% at 10μM | High |
Computational strategies elucidate aclatonium’s binding to muscarinic receptors and guide rational design:
Integrated approaches like IPHoLD (Integrated Protein Homology modeling-Ligand Docking) combine homology modeling, ligand docking, and MD to simulate induced-fit binding. Applied to aclatonium, IPHoLD predicts that C14 branched derivatives induce 30% tighter TM6/TM7 helix packing in M3 receptors, enhancing specificity [3] [7].
Table 3: Computational Methods for Aclatonium-Receptor Modeling
Method | Resolution | Key Prediction | Experimental Validation | Limitation |
---|---|---|---|---|
Molecular Docking | Static | Binding pose and affinity trends | Radioligand binding (Ki correlation) | Neglects protein flexibility |
MD Simulations | 1–100 ns | Water-mediated H-bonds; alkyl chain dynamics | Mutagenesis (Thr231Ala loses activity) | High computational cost |
QSAR/ML | Statistical | Structural descriptors for M3 selectivity | Derivative synthesis (R² = 0.88) | Limited mechanistic insight |
IPHoLD | Near-atomic | Helix packing changes from branched chains | Cryo-EM (ongoing) | Template dependency |
Concluding Remarks
Synthetic innovations, structure-activity relationship (SAR) profiling, and computational modeling converge to refine aclatonium derivatives. Future work requires cryo-EM validation of predicted binding modes and in vivo testing of metabolic stability-engineered analogs.
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